
Spectroscopic Data of (S)-Methyl 2-amino-2-
phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(S)-Methyl 2-amino-2-

phenylacetate

Cat. No.: B1586789 Get Quote

Introduction
(S)-Methyl 2-amino-2-phenylacetate, also known as Methyl L-phenylglycinate, is a chiral α-

amino acid ester of significant interest in synthetic organic chemistry and drug development. It

serves as a crucial building block for synthesizing a variety of pharmaceuticals, including

antibiotics and peptidomimetics. The precise characterization of this molecule is paramount for

quality control, reaction monitoring, and regulatory compliance. This technical guide provides

an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this

compound. The methodologies and interpretations presented herein are grounded in

established spectroscopic principles to ensure scientific integrity and reproducibility.

The fundamental properties of (S)-Methyl 2-amino-2-phenylacetate are summarized below.

Property Value Source(s)

Molecular Formula C₉H₁₁NO₂ [1]

Molecular Weight 165.19 g/mol [1]

Chirality (S)-enantiomer [1]

Appearance Solid
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This guide is designed for researchers, scientists, and drug development professionals who

require a robust understanding of the spectroscopic profile of this important chiral intermediate.

Overall Analytical Workflow
The comprehensive characterization of (S)-Methyl 2-amino-2-phenylacetate involves a multi-

technique approach to confirm its identity, structure, and purity. The logical flow of analysis

ensures each aspect of the molecule's structure is validated.
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Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic

connectivity of an organic molecule. For (S)-Methyl 2-amino-2-phenylacetate, both ¹H and ¹³C

NMR are essential for confirming the presence and chemical environment of each unique

proton and carbon atom.
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Disclaimer: Experimental NMR spectra for the free base form of (S)-Methyl 2-amino-2-
phenylacetate are not widely available in public databases. The following data interpretation is

based on established chemical shift principles and data from closely related analogs. The

analysis also includes predicted shifts for the more common hydrochloride salt form,

highlighting the expected spectral changes upon protonation of the amine.

Principles and Experimental Causality
¹H NMR provides information on the number of different types of protons, their electronic

environment, and their proximity to other protons. Key experimental choices include the

selection of a deuterated solvent that fully dissolves the analyte without exchanging with labile

protons (e.g., CDCl₃ for the free base, DMSO-d₆ or D₂O for the hydrochloride salt). A standard

400-600 MHz spectrometer is typically sufficient to resolve all signals.[2]

¹³C NMR identifies all unique carbon atoms in the molecule. Due to the low natural abundance

of the ¹³C isotope, a greater number of scans are required compared to ¹H NMR to achieve an

adequate signal-to-noise ratio.[3] Proton-decoupled mode is standard, resulting in sharp singlet

peaks for each carbon.

Standard Experimental Protocol (¹H and ¹³C NMR)
Sample Preparation: Dissolve approximately 5-10 mg of (S)-Methyl 2-amino-2-
phenylacetate in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

standard 5 mm NMR tube.

Instrument Setup:

Tune and shim the spectrometer probe for the specific sample to ensure optimal magnetic

field homogeneity.

For ¹H NMR, acquire spectra using a standard single-pulse experiment. A pulse angle of

30-45° and a relaxation delay of 1-2 seconds are typical.

For ¹³C NMR, use a standard proton-decoupled pulse program (e.g., zgpg30). A relaxation

delay of 2 seconds is generally sufficient.

Data Acquisition:
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Acquire 8-16 scans for ¹H NMR and 128-1024 scans for ¹³C NMR, depending on sample

concentration and instrument sensitivity.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Data Interpretation and Predicted Spectra
Structure and Atom Numbering:

¹H NMR Predicted Data (400 MHz, CDCl₃)
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Label Protons
Predicted
Shift
(ppm)

Multiplicit
y

Integratio
n

Assignm
ent

Rationale

Ar-H 5H ~7.2-7.4 Multiplet 5H
Phenyl

Ring

Standard

chemical

shift for

monosubsti

tuted

benzene

ring

protons.

α-H 1H ~4.5 Singlet 1H
Benzylic

CH

Deshielded

by the

adjacent

phenyl

ring,

nitrogen,

and

carbonyl

group.

δ-H 3H ~3.7 Singlet 3H
Methoxy

CH₃

Typical

shift for a

methyl

ester.

β-H 2H ~1.8-2.5
Broad

Singlet
2H Amine NH₂

Labile

protons;

signal is

often broad

and its

position is

concentrati

on-

dependent.
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Note on Hydrochloride Salt: If analyzing the HCl salt (in DMSO-d₆ or D₂O), the primary

amine becomes a protonated ammonium group (-NH₃⁺). The α-H signal would shift

downfield significantly (to >5.0 ppm) due to the strong electron-withdrawing effect of the -

NH₃⁺ group. The amine protons would appear as a very broad signal further downfield, or

exchange with D₂O and disappear.

¹³C NMR Predicted Data (100 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Label Carbon
Predicted Shift
(ppm)

Assignment Rationale

γ-C 1C ~174-175
Ester Carbonyl

(C=O)

Characteristic

chemical shift for

an ester carbonyl

carbon.

Ar-C (ipso) 1C ~138-140
Phenyl C

(substituted)

Quaternary

carbon attached

to the chiral

center; often has

lower intensity.

Ar-C (ortho,

meta)
4C ~127-129 Phenyl CH

Aromatic

carbons. Due to

symmetry, ortho

and meta

carbons may be

equivalent or

have very close

shifts.

Ar-C (para) 1C ~126-127 Phenyl CH

Aromatic carbon

furthest from the

substituent.

α-C 1C ~58-60 Benzylic CH

Aliphatic carbon

significantly

deshielded by

attached N,

C=O, and phenyl

groups.

δ-C 1C ~52-53 Methoxy CH₃

Typical shift for a

methyl ester

carbon.
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Note on Hydrochloride Salt: For the HCl salt, the α-C signal would also be expected to shift

downfield by several ppm due to the electron-withdrawing ammonium group.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The spectrum arises from the absorption of infrared radiation, which excites

molecular vibrations (stretching and bending). For (S)-Methyl 2-amino-2-phenylacetate, IR is

ideal for confirming the presence of the amine (N-H), the ester (C=O), and the aromatic ring.

Principles and Experimental Causality
The absorption of IR radiation occurs only when a vibration results in a change in the

molecule's dipole moment. The ester carbonyl (C=O) bond is highly polarized and gives rise to

a very strong, sharp absorption, making it one of the most diagnostic peaks in the spectrum.[4]

The primary amine (-NH₂) group is also highly characteristic, typically showing two distinct

stretching bands (symmetric and asymmetric) for the N-H bonds.[5] The choice of Attenuated

Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample

preparation and is suitable for solid samples.

Standard Experimental Protocol (ATR-FTIR)
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

Sample Application: Place a small amount of the solid (S)-Methyl 2-amino-2-phenylacetate
powder directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact

between the sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of

4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of percent

transmittance (%T).
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Data Interpretation and Predicted Spectrum
Predicted IR Absorption Data

Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

3400–3250 Medium, Two Bands
N-H Asymmetric &

Symmetric Stretch

Primary Amine (-NH₂)

[5][6]

3100–3000 Medium-Weak C-H Stretch Aromatic (sp² C-H)

3000–2850 Medium-Weak C-H Stretch
Aliphatic (sp³ C-H

from CH and CH₃)

~1740 Strong, Sharp C=O Stretch Ester Carbonyl[4]

~1600, ~1495, ~1450 Medium-Weak C=C Stretch (in-ring) Aromatic Ring

~1650-1580 Medium N-H Bend (Scissoring)
Primary Amine (-NH₂)

[5]

1300–1000 Strong C-O Stretch Ester (O-C-C)

900–675 Strong C-H Bend ("oop")
Monosubstituted

Aromatic Ring

The most diagnostic peaks for confirmation are the pair of N-H stretches above 3200 cm⁻¹ and

the strong, sharp ester C=O stretch around 1740 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural

information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a

soft ionization technique well-suited for polar molecules like amino acid esters, typically

generating a protonated molecular ion [M+H]⁺.

Principles and Experimental Causality
In ESI-MS, the analyte is ionized directly from a solution, forming gaseous ions with minimal

fragmentation in the source. The resulting mass spectrum shows the mass-to-charge ratio
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(m/z) of the ions. For (S)-Methyl 2-amino-2-phenylacetate (MW = 165.19), the primary ion

observed in positive mode ESI will be the protonated molecule [M+H]⁺ at m/z 166.2.

Tandem mass spectrometry (MS/MS) can be used to gain further structural insight. The [M+H]⁺

ion is isolated and subjected to Collision-Induced Dissociation (CID), causing it to fragment in a

predictable manner. The fragmentation pathways are governed by the relative stability of the

resulting fragment ions and neutral losses. Common fragmentation pathways for protonated α-

amino acid esters include the loss of small neutral molecules like methanol or formic acid, and

cleavage of the bonds alpha to the nitrogen and carbonyl groups.[7][8]

Standard Experimental Protocol (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable

solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote

protonation.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

Instrument Parameters (Positive Ion Mode):

Set the capillary voltage to an appropriate value (e.g., +3.5 to +4.5 kV).

Optimize nebulizing gas flow and drying gas temperature to ensure efficient desolvation.

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

MS/MS Analysis (Optional):

Select the [M+H]⁺ ion (m/z 166.2) as the precursor for CID.

Apply collision energy to induce fragmentation and acquire the product ion spectrum.

Data Interpretation and Predicted Fragmentation
Predicted ESI-MS Data
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m/z Ion Description

166.2 [M+H]⁺ Protonated Molecular Ion

106.1
[M+H - CH₃OH - CO]⁺ or

[C₇H₈N]⁺

Loss of methanol (from ester)

and carbon monoxide, or

formation of phenyliminium ion

after loss of methoxycarbonyl

group. A very common and

stable fragment.

149.1 [M+H - NH₃]⁺ Loss of ammonia.

91.1 [C₇H₇]⁺

Tropylium ion, characteristic of

benzyl groups (less common in

ESI than EI).

Primary Fragmentation Pathway:

The most likely fragmentation pathway for the protonated molecule involves cleavage of the

ester and the bond between the alpha-carbon and the carbonyl carbon, driven by the stability

of the resulting iminium ion.
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Major Pathway Minor Pathway

[M+H]⁺
m/z 166.2

C₉H₁₂NO₂⁺

- •COOCH₃

(Loss of Methoxycarbonyl radical)

[C₈H₁₀N]⁺
m/z 120.1

- COOCH₃
- NH₃

(Loss of Ammonia)

[C₉H₉O₂]⁺
m/z 149.1

- NH₃

[C₇H₈N]⁺
m/z 106.1

(Phenyliminium ion)

- CH₄ (rearrangement)

- CH₂

Click to download full resolution via product page

Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of (S)-Methyl 2-amino-2-phenylacetate. ¹H and ¹³C NMR confirm the carbon-

hydrogen framework and atomic connectivity. IR spectroscopy validates the presence of key

functional groups—the primary amine and the methyl ester. Mass spectrometry confirms the

molecular weight and provides structural clues through predictable fragmentation patterns.

Together, these techniques form a self-validating system essential for ensuring the quality and

identity of this critical chiral building block in research and pharmaceutical development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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